molecular formula C14H12N4O2 B2490611 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid CAS No. 62001-43-8

4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid

Cat. No.: B2490611
CAS No.: 62001-43-8
M. Wt: 268.276
InChI Key: HOIQXDZDXGEWQO-UHFFFAOYSA-N
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Description

4-[(1H-Benzotriazol-1-ylmethyl)amino]benzoic acid is a versatile benzotriazole-based compound that functions as an N,O,N'-tridentate ligand, making it a valuable scaffold in coordination chemistry and biomedical research . Its molecular structure is V-shaped, with the benzotriazole system and the benzoic acid ring inclined to one another, and it features an intramolecular N—H⋯O hydrogen bond . This configuration allows it to mimic the structures and functions of some metalloenzymes, providing utility in the design of novel metal complexes . Benzotriazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities, which include antimicrobial, antiprotozoal, and antitumor properties . They are frequently employed as synthetic auxiliaries and can act as bioisosteric replacements for other triazolic systems, enhancing the pharmacokinetic profile of lead compounds . Researchers utilize this compound and its analogues in the synthesis of complex heterocycles and as key intermediates in developing pharmacologically active molecules . This compound is for research use only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(benzotriazol-1-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(20)10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIQXDZDXGEWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62001-43-8
Record name 4-(1H-BENZOTRIAZOL-1-YLMETHYLAMINO)BENZOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid typically involves the reaction of 1H-benzotriazole with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the benzotriazole ring .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzotriazole, including 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid, exhibit considerable antimicrobial properties. For instance:

  • Synthesis and Evaluation : A series of benzotriazole derivatives were synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives showed activity comparable to established antibiotics like linezolid .
  • Mechanism of Action : The antibacterial efficacy is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or function as inhibitors of essential bacterial enzymes .

Antiprotozoal Activity

The compound also exhibits promising antiprotozoal effects:

  • In Vitro Studies : In studies involving Trypanosoma cruzi, derivatives of benzotriazole demonstrated dose-dependent growth inhibition. For example, N-benzenesulfonylbenzotriazole showed significant activity against both epimastigote and trypomastigote forms, with a noted decrease in parasite numbers at concentrations as low as 25 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Modification Studies : Research indicates that modifications in the benzotriazole nucleus can enhance biological activity. For instance, the introduction of electron-donating groups has been shown to improve the antimicrobial potency of certain derivatives .

Potential in Drug Design

The versatility of this compound in drug development is noteworthy:

  • Lead Compound Development : The compound serves as a lead structure for designing new therapeutics targeting resistant strains of bacteria and protozoa. Its ability to be modified while retaining biological activity makes it a valuable scaffold in medicinal chemistry .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Al-Omran et al. (2014)Antimicrobial ActivitySynthesized various benzotriazole derivatives; some exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Becerra et al. (2019)Antiprotozoal ActivityEvaluated N-benzenesulfonyl derivatives against Trypanosoma cruzi; significant dose-dependent inhibition observed .
Jamkhandi et al. (2015)Synthesis and EvaluationDeveloped novel derivatives with promising antimicrobial activity against multiple pathogens .

Mechanism of Action

The mechanism by which 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid exerts its effects involves interactions with molecular targets in biological systems. The benzotriazole moiety can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid is unique due to its specific benzotriazole structure, which imparts distinct chemical and biological properties. The presence of the benzotriazole ring enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research .

Biological Activity

4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid, also known as 2-(benzotriazol-1-ylmethyl-amino)benzoic acid, is a compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol. Its structure features a benzotriazole moiety linked to an amino group and a carboxylic acid, which contributes to its diverse biological activities and potential applications in pharmaceuticals and biochemistry.

The compound is characterized by its unique hybrid structure, which allows it to function as a tridentate ligand in coordination chemistry. This property enables it to form complexes with various metal ions, which can be utilized in catalysis and material science applications.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

1. Antimicrobial Activity
Studies indicate that compounds containing the benzotriazole nucleus exhibit mild to moderate antibacterial and antifungal properties. For instance, the compound has shown effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis .

2. Antiparasitic Properties
Research has demonstrated that derivatives of benzotriazole, including this compound, possess antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed significant growth inhibition of epimastigote forms at concentrations as low as 25 μg/mL, with a dose-dependent effect observed up to 50 μg/mL .

3. Analgesic Effects
In addition to antimicrobial properties, the compound has been noted for its analgesic effects in various experimental models. Compounds related to benzotriazole have shown potential in reducing pain responses in animal models, suggesting a possible therapeutic application in pain management .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The benzotriazole moiety enhances the lipophilicity of the compound, facilitating its penetration into cell membranes where it can interact with enzymes or receptors involved in various biochemical pathways .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Antimicrobial Evaluation : A study assessed the antibacterial activity of various benzotriazole derivatives, including this compound. Results showed that this compound exhibited significant antibacterial activity against multiple strains .
  • Antiparasitic Activity : Another research effort investigated the antiparasitic effects of related compounds on Trypanosoma cruzi. The findings indicated that certain derivatives had higher efficacy compared to standard treatments like metronidazole .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAntiparasitic ActivityAnalgesic Activity
This compoundModerate against E. coliSignificant against T. cruziNotable analgesic effects
Benzimidazole derivativeModerate against Bacillus subtilisLimitedMinimal
Ethyl 4-(1H-benzotriazol-1-ylmethyl)benzoateMildNot testedLow

Q & A

Q. Table 1. Comparison of Synthetic Methods for Benzotriazole Derivatives

MethodYield (%)Purity (%)Key ChallengesReference
Mannich reaction65–75≥97Byproduct formation
Microwave-assisted80–85≥99Equipment scalability

Q. Table 2. Biological Activity of Structural Analogues

DerivativeTarget EnzymeIC50_{50} (μM)SAR Insight
Parent compoundACE12.5Baseline activity
Tetrazole analogueACE8.2Enhanced H-bonding

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